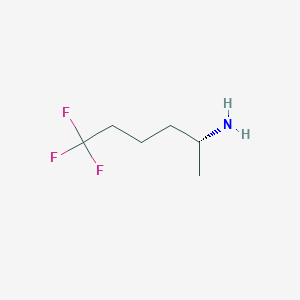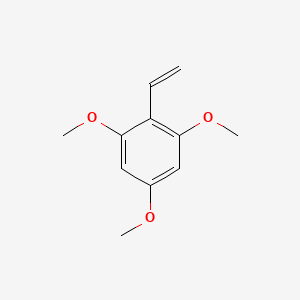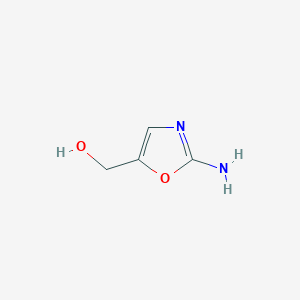
2-amino-N-methylpent-4-ynamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-methylpent-4-ynamidehydrochloride is a chemical compound with the molecular formula C6H11ClN2O It is a derivative of pent-4-ynamide, featuring an amino group and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methylpent-4-ynamidehydrochloride typically involves the reaction of pent-4-ynamide with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product. Advanced techniques such as crystallization, filtration, and drying are employed to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-methylpent-4-ynamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product. Reaction conditions vary based on the specific reagents and target compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-amino-N-methylpent-4-ynamidehydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-N-methylpent-4-ynamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-methylpyridinium-4-hydroxybenzolate: This compound shares some structural similarities and is used in similar research applications.
2-amino-4H-chromene derivatives: These compounds also feature amino groups and are studied for their biological and chemical properties.
Uniqueness
2-amino-N-methylpent-4-ynamidehydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Propiedades
Fórmula molecular |
C6H11ClN2O |
|---|---|
Peso molecular |
162.62 g/mol |
Nombre IUPAC |
2-amino-N-methylpent-4-ynamide;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-3-4-5(7)6(9)8-2;/h1,5H,4,7H2,2H3,(H,8,9);1H |
Clave InChI |
CCSDNBUVILJEQN-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(CC#C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















